4-(3-Aminocyclobutyl)benzonitrile;hydrochloride
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Overview
Description
“4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” is a chemical compound with the IUPAC name 3-(1-aminocyclobutyl)benzonitrile hydrochloride . It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” were not found, benzonitrile, a related compound, is typically synthesized through the cyanation of benzene halides .Molecular Structure Analysis
The molecular structure of “4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” was studied with Density Functional Theory . The InChI code for this compound is 1S/C11H12N2.ClH/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10;/h1-4,10-11H,5-6,13H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” is 208.69 . It is recommended to be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Dermatological Applications
One of the studies describes the rational design and synthesis of a novel, nonsteroidal androgen receptor antagonist, which is indicated for sebum control and the treatment of androgenetic alopecia. This compound showcases potent, selective in vivo activity, with a rapid metabolism that minimizes the risk of unwanted systemic side effects. Importantly, it was tested negative for potential phototoxicity, highlighting its safety for dermatological applications (J. Li et al., 2008).
Anticancer Activity
Research into a family of iron(II)-cyclopentadienyl compounds, including various benzonitrile derivatives, has shown strong activity against colorectal and triple negative breast cancer cells. The study indicates that these compounds, by virtue of their structural features, exhibit cytotoxicity in the low micromolar range, suggesting a promising avenue for anticancer therapy (Adhan Pilon et al., 2020).
Molecular Electronics and Photonics
Another study focuses on the synthesis and characterization of novel porphyrazines containing peripherally functionalized macrocyclic units. These compounds have potential applications in molecular electronics and photonics, indicating the versatility of benzonitrile derivatives in developing advanced materials with unique optical and electronic properties (A. Bilgin et al., 2009).
Corrosion Inhibition
Benzonitrile derivatives have also been evaluated as corrosion inhibitors, particularly for mild steel in acidic mediums. Their effective inhibition performance, confirmed through experimental and computational studies, underscores the potential of these compounds in protecting industrial materials from corrosive environments (A. Chaouiki et al., 2018).
Antimicrobial Properties
The antimicrobial activity of specific benzonitrile derivatives has been explored, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens. This suggests the potential for these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mahesh Kumar et al., 2022).
Safety And Hazards
The safety data sheet for “4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The compound is classified as Acute Tox. 4, Skin Irrit. 2, and Eye Irrit. 2 according to the European Chemicals Agency .
Future Directions
While specific future directions for “4-(3-Aminocyclobutyl)benzonitrile;hydrochloride” were not found, a study on 4(3-aminocyclobutyl)pyrimidin-2-amines, a related compound, suggested that these substances form colloidal aggregates and are not suited for further development . This highlights the importance of additional control experiments to identify aggregators among bioactive compounds .
properties
IUPAC Name |
4-(3-aminocyclobutyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10;/h1-4,10-11H,5-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGIBRYKSUUYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminocyclobutyl)benzonitrile;hydrochloride | |
CAS RN |
2243508-33-8 |
Source
|
Record name | 4-(3-aminocyclobutyl)benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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